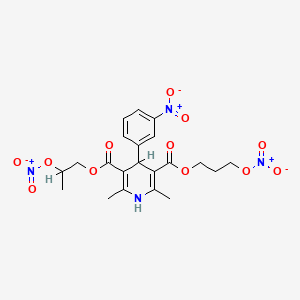

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CD-349 est synthétisé par cyclisation de la 3-nitrobenzaldéhyde avec le 3-nitratopropyl-3-aminocrotonate et l'acétoacétate de 2-nitratopropyle dans du benzène en reflux . Les matières premières pour cette synthèse sont obtenues comme suit :

- La réaction de la dicétène avec le 3-bromopropanol en utilisant de l'acétate de sodium à 50 °C produit l'acétoacétate de 3-bromopropyle.

- Ce composé intermédiaire est ensuite réagi avec du nitrate d'argent dans de l'acétonitrile en reflux pour produire l'acétoacétate de 3-nitratopropyle.

- Enfin, ce composé est traité avec de l'ammoniac dans le tétrahydrofurane pour donner l'ester aminocrotonique .

Méthodes de production industrielle

La production industrielle de CD-349 implique des voies de synthèse similaires, mais à plus grande échelle, assurant une pureté et un rendement élevés. Le procédé comprend généralement des étapes de purification rigoureuses, telles que la recristallisation et la chromatographie, pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

CD-349 subit diverses réactions chimiques, notamment :

Oxydation : CD-349 peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Le composé peut être réduit en ses formes réduites correspondantes en utilisant des agents réducteurs appropriés.

Substitution : CD-349 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de CD-349 .

Applications De Recherche Scientifique

Pharmacological Applications

The primary application of this compound lies in its calcium channel blocking activity. Dihydropyridine derivatives are widely used in the treatment of cardiovascular diseases, particularly hypertension and angina pectoris. The nitrooxy substituents enhance the compound's efficacy by promoting vasodilation through nitric oxide release.

Case Studies and Research Findings

- Calcium Channel Antagonist Study : A study evaluated the calcium channel antagonist effects of various dihydropyridine derivatives, including those with nitrooxy substitutions. The results indicated that compounds with nitrooxy groups exhibited superior antagonist activity compared to standard drugs like nifedipine, demonstrating effective IC50 values in the nanomolar range .

- Vascular Smooth Muscle Relaxation : Research has shown that derivatives containing nitrooxy substituents lead to significant relaxation of smooth muscle tissues in vitro. This property is crucial for developing treatments for conditions characterized by vascular constriction .

- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The Hantzsch reaction is commonly employed for synthesizing such dihydropyridine derivatives .

Mécanisme D'action

CD-349 exerts its effects by blocking voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into cells. This action reduces the contraction of vascular smooth muscle, leading to vasodilation and decreased blood pressure . The compound also increases the levels of cyclic guanosine monophosphate in blood vessels, further contributing to its vasodilatory effects .

Comparaison Avec Des Composés Similaires

CD-349 is compared with other calcium channel antagonists such as nifedipine, diltiazem, and verapamil . While all these compounds share a common mechanism of action, CD-349 is unique due to its hybrid property of calcium antagonism and cyclic guanosine monophosphate elevation . This dual action makes CD-349 particularly effective in certain cardiovascular conditions.

Liste des composés similaires

- Nifédipine

- Diltiazem

- Vérapamil

- Amlodipine

- Felodipine

Activité Biologique

2-(Nitrooxy)propyl 3-(nitrooxy)propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- IUPAC Name : this compound

- Molecular Formula : C21H24N4O12

- Molecular Weight : 492.44 g/mol

- CAS Number : 88594-08-5

Pharmacological Effects

Research indicates that this compound possesses significant vasodilatory and antioxidant properties. Its mechanism of action is primarily through the modulation of nitric oxide (NO) pathways and inhibition of oxidative stress in various biological systems.

Vasodilatory Effects

The compound acts as a vasodilator , which helps in the relaxation of blood vessels. This effect is crucial for managing conditions such as hypertension and heart failure. Studies have shown that it enhances the bioavailability of NO, leading to improved vascular function .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is beneficial in preventing cellular damage associated with various diseases, including cardiovascular diseases and neurodegenerative disorders .

The biological activity of this compound can be summarized as follows:

- Nitric Oxide Release : The nitrooxy groups facilitate the release of NO, which plays a pivotal role in vasodilation.

- Inhibition of Reactive Oxygen Species (ROS) : The compound's structure allows it to effectively neutralize ROS, thereby protecting tissues from oxidative damage.

- Modulation of Calcium Channels : It may influence calcium ion channels in vascular smooth muscle cells, further contributing to its vasodilatory effects .

Clinical Trials

Several clinical trials have investigated the efficacy of compounds related to this class in treating cardiovascular diseases. For example:

- A study demonstrated that a similar dihydropyridine derivative significantly reduced systolic blood pressure in hypertensive patients over a period of 12 weeks .

- Another trial highlighted the antioxidant effects of related compounds in patients with metabolic syndrome, showing improved biomarkers for oxidative stress .

Comparative Analysis

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Vasodilatory and Antioxidant | Enhanced NO availability; reduced oxidative stress |

| Nicardipine (related compound) | Calcium Channel Blocker | Effective in lowering blood pressure; improved cardiac output |

| Other Dihydropyridines | Vascular Smooth Muscle Relaxation | Commonly used in hypertension treatment; various side effects noted |

In Vitro Studies

In vitro studies have shown that this compound can significantly inhibit the proliferation of vascular smooth muscle cells (VSMCs), suggesting a potential role in preventing vascular remodeling associated with hypertension .

Propriétés

Numéro CAS |

88594-08-5 |

|---|---|

Formule moléculaire |

C21H24N4O12 |

Poids moléculaire |

524.4 g/mol |

Nom IUPAC |

5-O-(2-nitrooxypropyl) 3-O-(3-nitrooxypropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C21H24N4O12/c1-12(37-25(32)33)11-35-21(27)18-14(3)22-13(2)17(20(26)34-8-5-9-36-24(30)31)19(18)15-6-4-7-16(10-15)23(28)29/h4,6-7,10,12,19,22H,5,8-9,11H2,1-3H3 |

Clé InChI |

QSTCLWROWBZZLA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)O[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CD 349 CD-349 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.